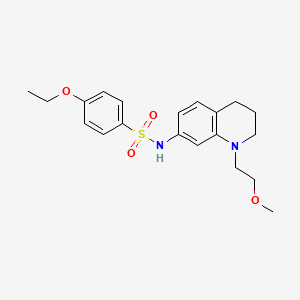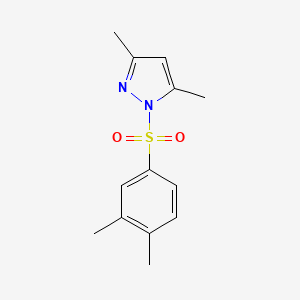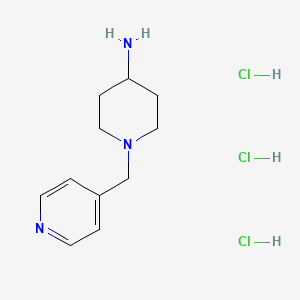![molecular formula C15H24N2 B2650392 [1-(1-Phenylpropyl)piperidin-4-yl]methanamine CAS No. 1281608-36-3](/img/structure/B2650392.png)
[1-(1-Phenylpropyl)piperidin-4-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(1-Phenylpropyl)piperidin-4-yl]methanamine” is a chemical compound with the CAS Number: 1281608-36-3 . It has a molecular weight of 232.37 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N2/c1-2-15(14-6-4-3-5-7-14)17-10-8-13(12-16)9-11-17/h3-7,13,15H,2,8-12,16H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[1-(1-Phenylpropyl)piperidin-4-yl]methanamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Cytochrome P450 Inhibitors
One significant application of compounds structurally related to [1-(1-Phenylpropyl)piperidin-4-yl]methanamine is their use as selective inhibitors for various cytochrome P450 (CYP) isoforms. These enzymes are crucial in drug metabolism, and inhibitors can be used to study drug-drug interactions and metabolism pathways. For instance, 2-phenyl-2-(1-piperidinyl)propane (PPP) shows selectivity for CYP2B6, indicating the potential for structurally similar compounds to serve as selective inhibitors for metabolic studies (Khojasteh et al., 2011).
Ligands for D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines, are known for their pharmacophoric groups common in antipsychotic agents. These compounds, through modifications in their arylalkyl substituents, have been shown to enhance potency and selectivity for binding affinity at D2-like receptors, which are targets for treating various neuropsychiatric disorders. This suggests the potential therapeutic applications of compounds like [1-(1-Phenylpropyl)piperidin-4-yl]methanamine in developing new antipsychotic medications (Sikazwe et al., 2009).
Prokinetic Agents in Gastrointestinal Disorders
Substituted piperidinyl compounds, closely related to [1-(1-Phenylpropyl)piperidin-4-yl]methanamine, have been studied for their prokinetic effects in treating gastrointestinal motility disorders. Cisapride, a substituted piperidinyl benzamide, has been shown to facilitate or restore motility throughout the gastrointestinal tract, highlighting the potential of structurally related compounds in managing conditions such as reflux oesophagitis, gastroparesis, and chronic constipation (McCallum et al., 1988; Wiseman & Faulds, 1994).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These codes indicate specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
[1-(1-phenylpropyl)piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-15(14-6-4-3-5-7-14)17-10-8-13(12-16)9-11-17/h3-7,13,15H,2,8-12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMDCNYJPYEZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Phenylpropyl)piperidin-4-yl]methanamine | |
CAS RN |
1281608-36-3 |
Source


|
| Record name | [1-(1-phenylpropyl)piperidin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)
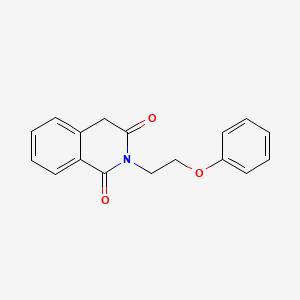
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline](/img/structure/B2650317.png)
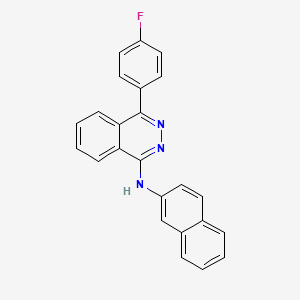
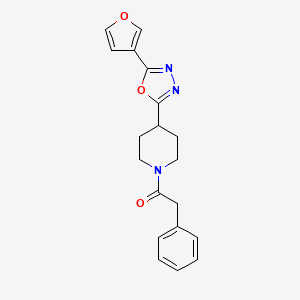
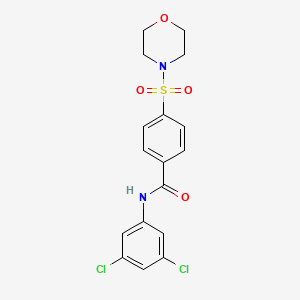
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-](/img/structure/B2650326.png)
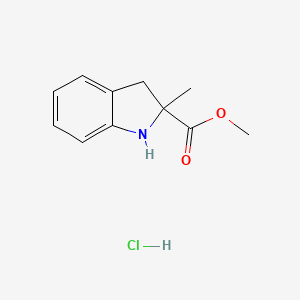
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)
